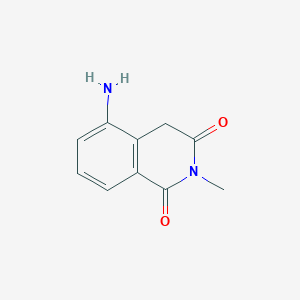![molecular formula C9H17NO2S B13240639 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13240639.png)
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethanesulfonyl)-8-azabicyclo[321]octane is a bicyclic compound featuring a unique azabicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane typically involves the use of intramolecular cycloaddition reactions. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides and sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparaison Avec Des Composés Similaires
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic framework but contains an oxygen atom in place of the nitrogen atom.
Tricyclo[3.2.1.02.7]octane: Features a tricyclic structure with additional ring strain and complexity.
Uniqueness: 3-(Ethanesulfonyl)-8-azabicyclo[321]octane is unique due to its combination of a bicyclic framework with an ethanesulfonyl group, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
3-ethylsulfonyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H17NO2S/c1-2-13(11,12)9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3 |
Clé InChI |
BZQGOUBOMVRRPR-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1CC2CCC(C1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



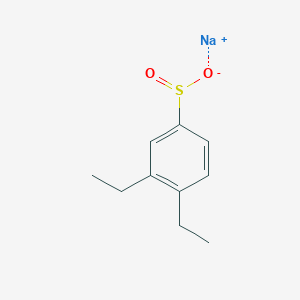
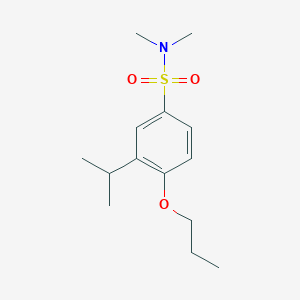
![1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13240572.png)
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13240577.png)
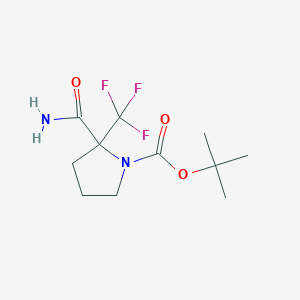
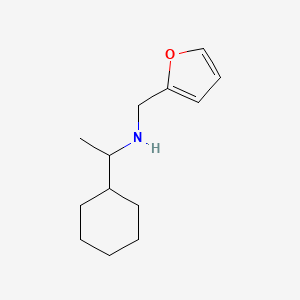
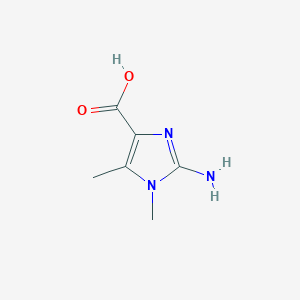
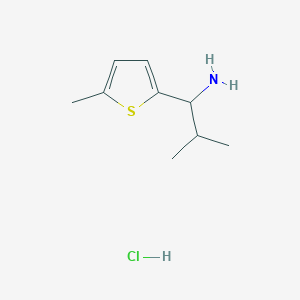
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole](/img/structure/B13240633.png)
![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B13240640.png)
![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B13240646.png)
